molecular formula C9H12N2O3S B13159000 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B13159000
M. Wt: 228.27 g/mol
InChI Key: FLFHUTFHWBWCJF-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound with a unique structure that includes an azetidine ring, a thiazole ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the thiazole ring, and the addition of the methoxy group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde: Shares a similar azetidine ring structure but differs in the substitution pattern on the benzaldehyde ring.

    4-[(3-Hydroxy-3-methyl-azetidin-1-yl)methyl]-3H-thiophene-2-carboxylic acid: Contains a thiophene ring instead of a thiazole ring.

Uniqueness

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(3-hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H12N2O3S/c1-9(13)4-11(5-9)7-6(3-12)15-8(10-7)14-2/h3,13H,4-5H2,1-2H3

InChI Key

FLFHUTFHWBWCJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(SC(=N2)OC)C=O)O

Origin of Product

United States

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